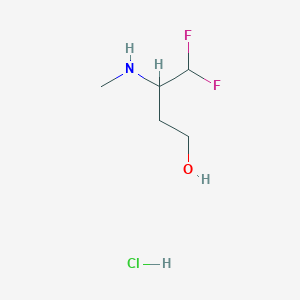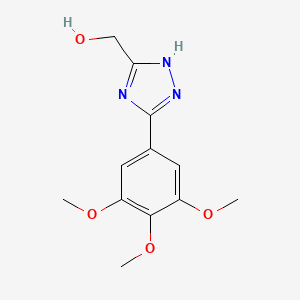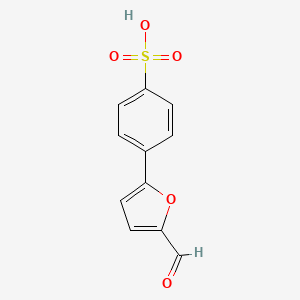
4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride is a chemical compound with the CAS Number: 2377030-88-9 . It has a molecular weight of 175.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-difluoro-3-(methylamino)butan-1-ol hydrochloride . The InChI code is 1S/C5H11F2NO.ClH/c1-8-4(2-3-9)5(6)7;/h4-5,8-9H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H11F2NO . It has an average mass of 139.144 Da and a monoisotopic mass of 139.080872 Da . The predicted properties include a density of 1.1±0.1 g/cm3, boiling point of 164.2±40.0 °C at 760 mmHg, vapour pressure of 0.7±0.7 mmHg at 25°C, and enthalpy of vaporization of 46.7±6.0 kJ/mol . It also has a flash point of 53.1±27.3 °C, index of refraction of 1.390, molar refractivity of 30.6±0.3 cm3, and a molar volume of 129.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Green Chemistry
Research on ionic liquids, such as the study by Swatloski, Holbrey, and Rogers (2003), underscores the importance of understanding the stability and toxicity of ionic compounds, which can be relevant when considering the environmental and safety aspects of using and synthesizing compounds like 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride in green chemistry applications (Swatloski, Holbrey, & Rogers, 2003).
Anti-inflammatory Compounds
Research into anti-inflammatory compounds, such as the study by Goudie et al. (1978), provides insights into the structure-activity relationship of molecules. Although focusing on different chemical structures, the methodologies and evaluations of activity could inform research into the therapeutic potential of various compounds, including 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride, especially in designing molecules with specific biological activities (Goudie et al., 1978).
Environmental Chemistry and Photo-oxidation
The study of photo-oxidation processes, as investigated by Alvarez et al. (2009), highlights the environmental fate and transformation of organic compounds. Understanding the photo-oxidation of furans could provide a foundation for studying the environmental behavior and stability of fluorinated compounds, such as 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride, under various environmental conditions (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Synthesis and Characterization of Energetic Materials
The synthesis and characterization of energetic materials, such as the work on 3-difluoroaminomethyl-3-methyl oxetane by Li et al. (2014), exemplify the application of fluorinated compounds in high-energy materials. Such research underscores the potential for fluorinated compounds, including 4,4-Difluoro-3-(methylamino)butan-1-ol hydrochloride, in the development of propellants and explosives, focusing on the synthesis and properties that influence their energetic performance (Li, Pan, Wang, & Zhang, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4-difluoro-3-(methylamino)butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8-4(2-3-9)5(6)7;/h4-5,8-9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGMNYZECAKHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide](/img/structure/B2979880.png)





![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)
![3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979893.png)